N-Methyl-4-azidoaniline
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Description
N-Methyl-4-azidoaniline is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.169. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-Azido-N-methylaniline, also known as N-Methyl-4-azidoaniline, is a derivative of aniline, which is a primary aromatic amineAnilines are generally involved in various chemical reactions, including electrophilic aromatic substitutions .
Mode of Action
The mode of action of 4-Azido-N-methylaniline is primarily through its interaction with other compounds in chemical reactions. For instance, N-methylaniline derivatives are formed as a result of aniline methylation by methanol dehydration products or as a result of alkylation by formaldehyde or methoxy groups on basic zeolites .
Biochemical Pathways
Anilines, in general, are involved in several biochemical processes, such as cellular signaling pathways and metabolism .
Result of Action
Anilines and their derivatives are known to participate in various chemical reactions, leading to the formation of new compounds with potential applications in industries such as dyes, pharmaceuticals, and polymers .
Action Environment
The action, efficacy, and stability of 4-Azido-N-methylaniline can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and pressure. For instance, the methylation of anilines has been shown to occur under mechanochemical conditions, indicating that physical forces can influence the reaction .
Properties
IUPAC Name |
4-azido-N-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-9-6-2-4-7(5-3-6)10-11-8/h2-5,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNLGZUMKBZHBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.